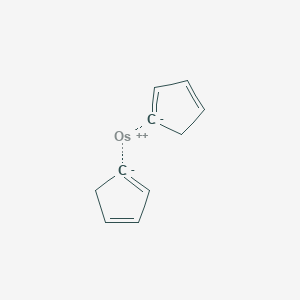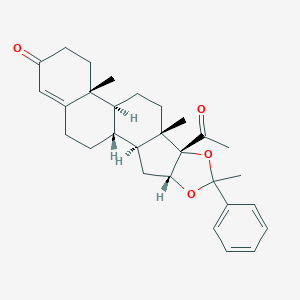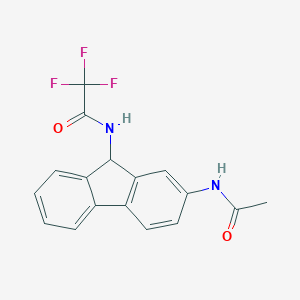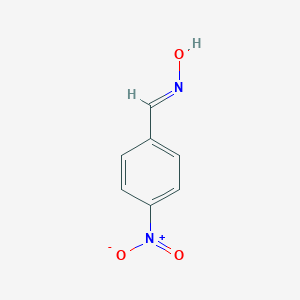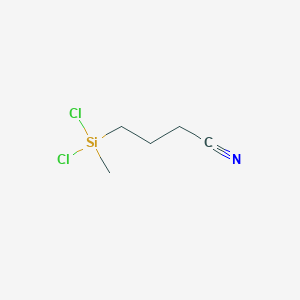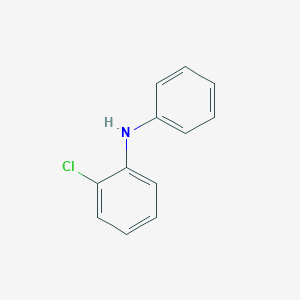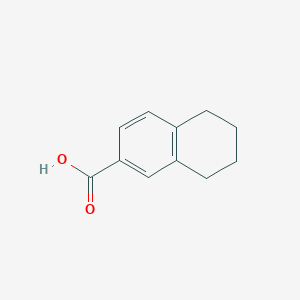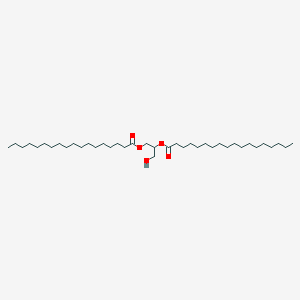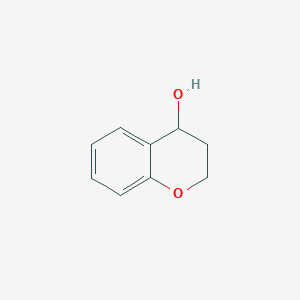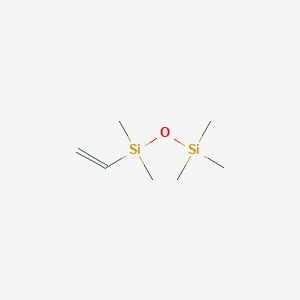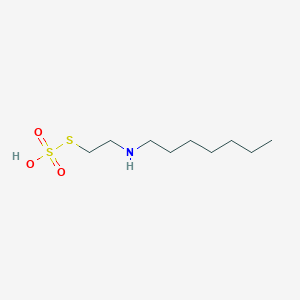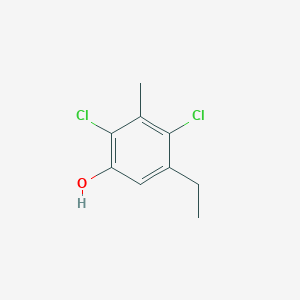
4-Formylphenyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl cyanate is an organic compound characterized by the presence of a formyl group (-CHO) and a cyanate group (-OCN) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Formylphenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenol with cyanogen chloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired cyanate ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product, making the process more cost-effective and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanate group can participate in nucleophilic substitution reactions, forming carbamates or isocyanates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxybenzyl alcohol.
Substitution: Various carbamates or isocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formylphenyl cyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the production of cyanate ester resins, which are known for their excellent thermal stability and mechanical properties. These resins are used in high-performance composites for aerospace and electronics applications.
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-formylphenyl cyanate in chemical reactions involves the reactivity of both the formyl and cyanate groups. The formyl group can undergo nucleophilic addition reactions, while the cyanate group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the cyanate group, which increases the electrophilicity of the formyl group.
Comparaison Avec Des Composés Similaires
4-Formylphenyl isocyanate: Similar structure but with an isocyanate group (-NCO) instead of a cyanate group.
4-Formylbenzonitrile: Contains a nitrile group (-CN) instead of a cyanate group.
4-Formylphenyl carbamate: Contains a carbamate group (-NHCOO-) instead of a cyanate group.
Uniqueness: 4-Formylphenyl cyanate is unique due to the presence of both a formyl and a cyanate group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and the production of high-performance materials.
Propriétés
IUPAC Name |
(4-formylphenyl) cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZMVNQWJIIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566829 |
Source


|
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-84-7 |
Source


|
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
